4-(2-hydrazinyl-2-oxoethoxy)-N-(2-methoxy-5-methylphenyl)benzamide
Description
4-(2-hydrazinyl-2-oxoethoxy)-N-(2-methoxy-5-methylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and material science
Properties
IUPAC Name |
4-(2-hydrazinyl-2-oxoethoxy)-N-(2-methoxy-5-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-3-8-15(23-2)14(9-11)19-17(22)12-4-6-13(7-5-12)24-10-16(21)20-18/h3-9H,10,18H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLIRRVSZRXIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydrazinyl-2-oxoethoxy)-N-(2-methoxy-5-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzoic acid and 4-hydroxybenzamide.
Formation of Intermediate: The 2-methoxy-5-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 4-hydroxybenzamide in the presence of a base such as triethylamine (TEA) to form the intermediate ester.
Hydrazinolysis: The intermediate ester is subjected to hydrazinolysis using hydrazine hydrate (N2H4·H2O) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydrazinyl-2-oxoethoxy)-N-(2-methoxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: The carbonyl group in the oxoethoxy moiety can be reduced to form alcohols or ethers.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of azides or nitro derivatives.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-hydrazinyl-2-oxoethoxy)-N-(2-methoxy-5-methylphenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydrazinyl group may play a crucial role in binding to the target molecules, while the benzamide moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(2-hydrazinyl-2-oxoethoxy)benzamide: Lacks the methoxy and methyl groups on the phenyl ring.
N-(2-methoxy-5-methylphenyl)benzamide: Lacks the hydrazinyl-oxoethoxy moiety.
4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide: Contains a hydroxy group instead of the hydrazinyl-oxoethoxy moiety.
Uniqueness
4-(2-hydrazinyl-2-oxoethoxy)-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the presence of both the hydrazinyl-oxoethoxy moiety and the methoxy-methyl-substituted phenyl ring. This combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
